FA-Met-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

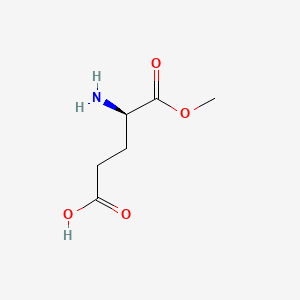

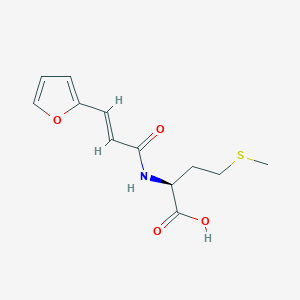

The compound contains several functional groups including an acrylamide, a furan ring, and a methylthio group. The furan ring is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen . Acrylamide is a vinyl group compound that can participate in various chemical reactions, particularly polymerization . The methylthio group (-SCH3) is a sulfur-containing group that can contribute to the overall polarity and reactivity of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan ring and acrylamide group would likely contribute to the compound’s aromaticity and resonance stability .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The furan ring could undergo electrophilic aromatic substitution reactions, and the acrylamide group could participate in polymerization reactions .Applications De Recherche Scientifique

Catalyse de Fenton

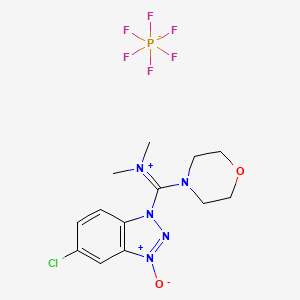

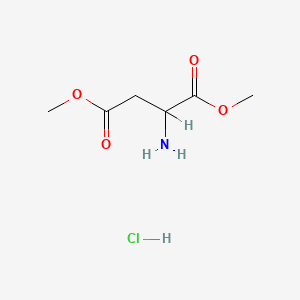

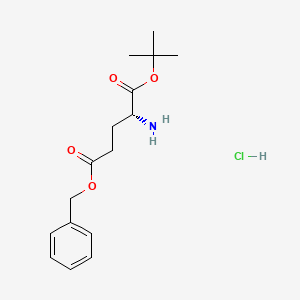

FA-Met-OH a été utilisé dans le domaine de la catalyse de Fenton. Le composé joue un rôle crucial dans la diminution de la densité électronique locale et l'optimisation des structures électroniques des sites ferreux, facilitant ainsi l'adsorption limitante du H2O2 et les réactions subséquentes de clivage de la liaison peroxyde {svg_1}.

Cellules solaires pérovskites

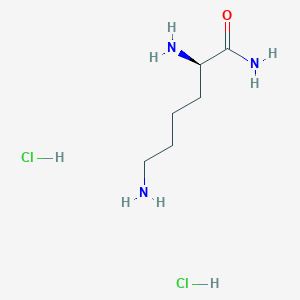

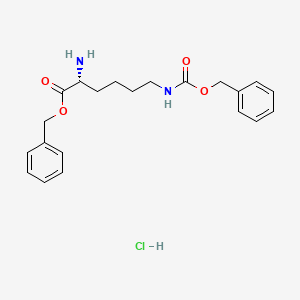

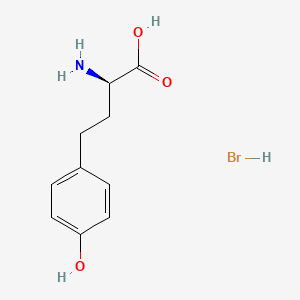

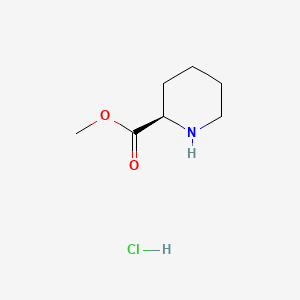

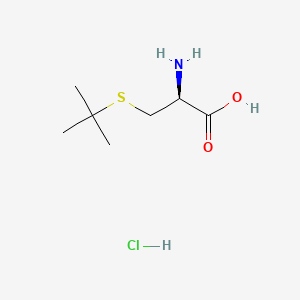

This compound a été utilisé pour améliorer l'efficacité des cellules solaires pérovskites. Une molécule d'acide aminé multifonctionnelle, this compound, a été introduite dans la solution anti-solvant pour retarder la cristallisation des pérovskites afin d'obtenir des films pérovskites de haute qualité {svg_2}. Les états de piégeage de surface des films pérovskites sont réduits par l'interaction des groupes fonctionnels de this compound avec le cation métallique non coordonné de la pérovskite, ce qui entraîne une inhibition de la recombinaison de charge et un transport de charge amélioré {svg_3}.

Herbicides contenant du fluor

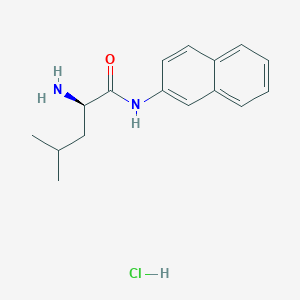

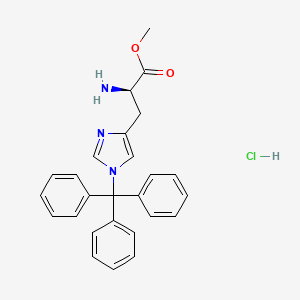

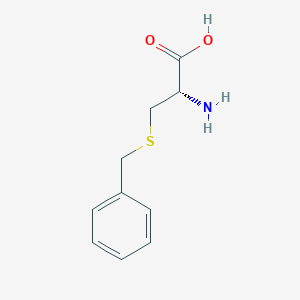

Bien que cela ne soit pas mentionné directement dans les résultats de la recherche, il est important de noter que les composés contenant du fluor, tels que this compound, ont été utilisés dans le développement d'herbicides. Environ 25 % des herbicides commercialisés dans le monde contiennent au moins un atome de fluor {svg_4}.

Mécanisme D'action

(S)-FAMB is believed to exert its therapeutic effects through a variety of mechanisms. One of these mechanisms is its ability to modulate the activity of certain enzymes, such as lipoxygenase and cyclooxygenase, which are involved in the inflammatory response. Additionally, (S)-FAMB has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-alpha, and to induce the production of anti-inflammatory cytokines, such as interleukin-10.

Biochemical and Physiological Effects

(S)-FAMB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, which are highly reactive molecules that can cause oxidative damage to cells. Additionally, (S)-FAMB has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, and to induce the production of anti-inflammatory cytokines. Furthermore, (S)-FAMB has been shown to inhibit the growth of tumors, and to induce apoptosis, or programmed cell death, in cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

The use of (S)-FAMB in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy and cost-effective to synthesize in the laboratory. Additionally, (S)-FAMB has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the mechanisms of various diseases and conditions. However, (S)-FAMB is not always stable in aqueous solutions, and may degrade over time. Additionally, (S)-FAMB is not always soluble in organic solvents, making it difficult to use in certain experiments.

Orientations Futures

Despite its potential therapeutic and biomedical applications, (S)-FAMB has not yet been approved for use in humans or animals. Further research is needed to better understand the mechanism of action and to evaluate the safety and efficacy of (S)-FAMB in clinical trials. Additionally, (S)-FAMB could be used in combination with other compounds to create more effective and targeted treatments for various diseases and conditions. Finally, (S)-FAMB could be used to develop drug delivery systems that are able to transport drugs across cell membranes more effectively.

Méthodes De Synthèse

(S)-FAMB can be synthetically produced in the laboratory by a method known as reductive amination. This method involves the reaction of aldehydes and an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction of the aldehyde and the amine produces a Schiff base, which is then reduced by the reducing agent to form the desired product. This method is a relatively simple and cost-effective way to synthesize (S)-FAMB in the laboratory.

Propriétés

IUPAC Name |

(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-18-8-6-10(12(15)16)13-11(14)5-4-9-3-2-7-17-9/h2-5,7,10H,6,8H2,1H3,(H,13,14)(H,15,16)/b5-4+/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFWWYXHMBWCPB-YEZKRMTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C=CC1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)/C=C/C1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.